molecular formula C11H13FO3S B14029052 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid

4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid

Cat. No.: B14029052
M. Wt: 244.28 g/mol
InChI Key: PNDDPKBAKRNAEX-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C11H13FO3S and a molecular weight of 244.28 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to a benzoic acid core. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of palladium or copper catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The isopropoxy and methylthio groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid is unique due to the specific combination of functional groups attached to the benzoic acid core. The presence of the isopropoxy group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13FO3S

Molecular Weight

244.28 g/mol

IUPAC Name

4-fluoro-3-methylsulfanyl-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13FO3S/c1-6(2)15-8-4-7(11(13)14)5-9(16-3)10(8)12/h4-6H,1-3H3,(H,13,14)

InChI Key

PNDDPKBAKRNAEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)C(=O)O)SC)F

Origin of Product

United States

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